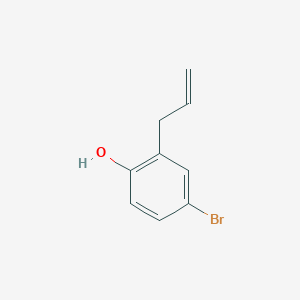
2-Allyl-4-bromophenol
Descripción general
Descripción
2-Allyl-4-bromophenol is a compound that belongs to the class of organic molecules known as allylphenols. These compounds are characterized by the presence of an allyl group attached to a phenol moiety. The specific structure of 2-allyl-4-bromophenol includes a bromine atom substituted at the 4-position of the phenolic ring, which can significantly affect its chemical behavior and properties.
Synthesis Analysis
The synthesis of compounds related to 2-allyl-4-bromophenol has been explored in various studies. For instance, the synthesis of 4-substituted 2-allylphenols, which are closely related to 2-allyl-4-bromophenol, has been achieved through methods that involve the formation of intramolecular hydrogen bonds, as well as the use of spectroscopic and theoretical methods to investigate their structure . Another study reports the synthesis of a Schiff base compound that includes a 4-bromo-2-allylphenol moiety, which was achieved by reacting 5-bromosalicylaldehyde with an amine, demonstrating the versatility of 2-allyl-4-bromophenol derivatives in forming more complex structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-allyl-4-bromophenol has been determined using various spectroscopic techniques and theoretical calculations. X-ray crystallography has been employed to elucidate the crystal structure of a related compound, revealing the presence of intramolecular hydrogen bonding, which is a common feature in phenolic compounds . Density functional theory (DFT) calculations have also been used to compare the molecular geometry obtained from X-ray crystallography with the theoretical ground state structure, confirming the accuracy of DFT in reproducing the structure of these compounds .
Chemical Reactions Analysis
The reactivity of 2-allyl-4-bromophenol derivatives in various chemical reactions has been studied. For example, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive compounds, demonstrates the potential of 2-allyl-4-bromophenol as a building block in organic synthesis . Additionally, the allylation of bromophenols, including those with an allyl group, has been investigated in phase transfer catalytic reactions, which are important for the synthesis of ether compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-allyl-4-bromophenol and its derivatives have been correlated with their structure. For instance, the copolymerization of bromophenols with allylphenols has been studied, revealing that the presence of the allyl group can influence the thermosetting rates and contribute to the development of high-temperature thermosetting resins and adhesives . Spectroscopic techniques, such as FT-IR and UV-Vis, have been used to characterize these compounds, and theoretical approaches like DFT have provided insights into their chemical activity, molecular electrostatic potential, and other properties .
Aplicaciones Científicas De Investigación
Regioselective Monobromination of Phenols
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Allyl-4-bromophenol is used in the regioselective monobromination of phenols . This process involves the use of KBr and ZnAl–BrO3−–Layered Double Hydroxides (abbreviated as ZnAl–BrO3−–LDHs) as brominating reagents .
- Methods of Application : The reaction features excellent regioselectivity, cheap brominating reagents, mild reaction conditions, high atom economy, and a broad substrate scope . The para site is much favorable and the ortho site takes the priority if the para site is occupied .
- Results or Outcomes : This method provides an efficient way to synthesize bromophenols .
Anticancer Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2-Allyl-4-bromophenol derivatives containing an indolin-2-one moiety have been designed and evaluated for their anticancer activities .
- Methods of Application : These compounds were tested against A549, Bel7402, HepG2, HeLa, and HCT116 cancer cell lines using the MTT assay in vitro .
- Results or Outcomes : The results of these tests are not specified in the source .
Synthesis of Benzo(b)furans
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Allylphenols, such as 2-Allyl-4-bromophenol, can be used in the synthesis of Benzo(b)furans . This process involves the use of palladium to induce heterocyclization .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results of these tests are not specified in the source .
Metabolite in Marine Organisms
- Scientific Field : Marine Biology .
- Application Summary : 2-Bromophenol, a compound similar to 2-Allyl-4-bromophenol, is found in naturally occurring quantities in Ulva lactuca, a type of marine algae . It functions as a metabolite in these organisms .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results of these tests are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCZCKHMGPYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293146 | |
| Record name | 2-ALLYL-4-BROMOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-bromophenol | |
CAS RN |
13997-74-5 | |
| Record name | NSC87385 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ALLYL-4-BROMOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


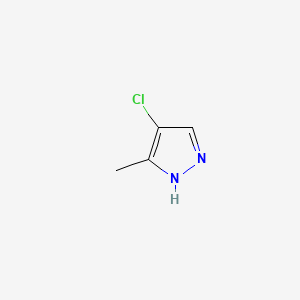
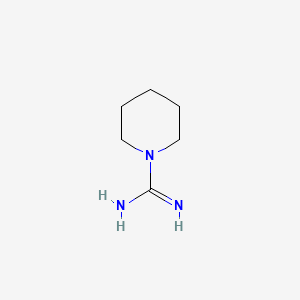
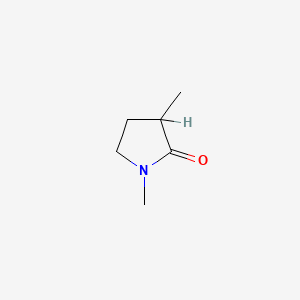
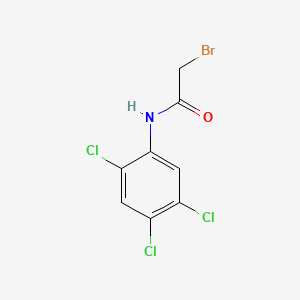
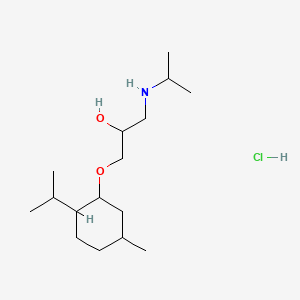
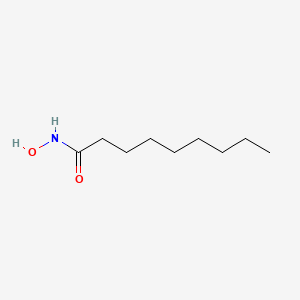
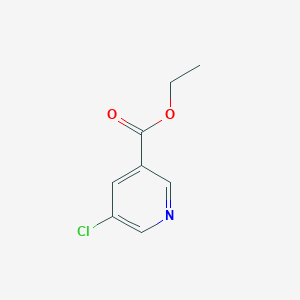
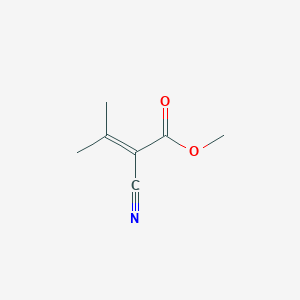
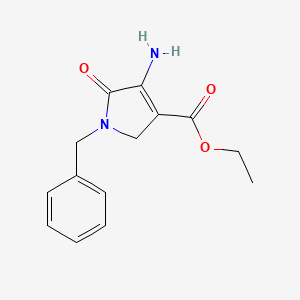
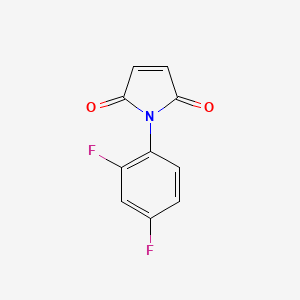
![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)
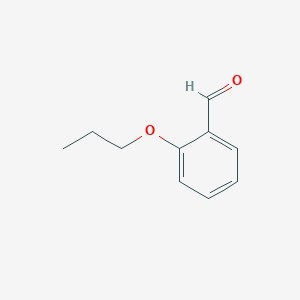
![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)